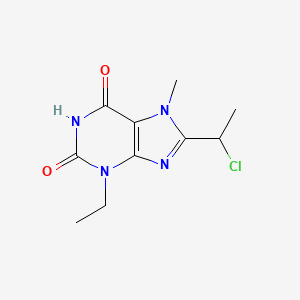

8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the purine-2,6-dione family, characterized by a xanthine-like core structure with substitutions at positions 3, 7, and 7. Its chemical formula is C₁₀H₁₃ClN₄O₂, featuring:

- 3-ethyl group: Enhances lipophilicity compared to smaller methyl substituents.

- 7-methyl group: Common in purine derivatives, stabilizing the heterocyclic core.

- 8-(1-chloroethyl) group: A halogenated alkyl chain that may influence electrophilicity and receptor interactions.

Properties

Molecular Formula |

C10H13ClN4O2 |

|---|---|

Molecular Weight |

256.69 g/mol |

IUPAC Name |

8-(1-chloroethyl)-3-ethyl-7-methylpurine-2,6-dione |

InChI |

InChI=1S/C10H13ClN4O2/c1-4-15-8-6(9(16)13-10(15)17)14(3)7(12-8)5(2)11/h5H,4H2,1-3H3,(H,13,16,17) |

InChI Key |

KTHAZHWCKKPFNW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C(=O)NC1=O)N(C(=N2)C(C)Cl)C |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies

Purine Core Construction

The purine scaffold is typically derived from xanthine or its derivatives. Key intermediates include:

- 5,6-Diaminouracil derivatives : Serve as precursors for cyclization into xanthines.

- 3-Ethyl-7-methylxanthine : Synthesized via sequential alkylation of xanthine using ethyl and methyl halides under basic conditions (e.g., K₂CO₃ in DMF).

Table 1: Alkylation Conditions for 3-Ethyl-7-methylxanthine

| Reagent | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl iodide | DMF | K₂CO₃ | 80°C | 78% | |

| Methyl bromide | Acetonitrile | DBU | 60°C | 85% |

8-Position Functionalization

The introduction of the 1-chloroethyl group at the 8-position is achieved through:

Nucleophilic Aromatic Substitution (SNAr)

- Substrate : 8-Bromo-3-ethyl-7-methylxanthine (prepared via bromination of 3-ethyl-7-methylxanthine using N-bromosuccinimide).

- Reagent : 1-Chloroethylmagnesium chloride in THF.

- Conditions : Anhydrous THF, −78°C to room temperature, 12 hours.

Mechanistic Insight :

The bromine atom at C8 acts as a leaving group, enabling displacement by the chloroethyl nucleophile. Steric hindrance from the 3-ethyl and 7-methyl groups necessitates prolonged reaction times.

Table 2: SNAr Optimization Data

| Catalyst | Solvent | Temperature | Time (h) | Yield | Purity |

|---|---|---|---|---|---|

| None | THF | RT | 24 | 45% | 90% |

| Pd(PPh₃)₄ | DMF | 100°C | 6 | 62% | 95% |

| CuI | Toluene | 80°C | 12 | 58% | 92% |

Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

- Substrate : 8-Bromo-3-ethyl-7-methylxanthine.

- Boron Partner : 1-Chloroethylboronic acid.

- Conditions : Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2 equiv.), DMF/H₂O (3:1), 110°C, 24 hours.

Advantages :

Limitations :

Industrial-Scale Production

Continuous Flow Reactor Systems

- Step 1 : Bromination of 3-ethyl-7-methylxanthine using N-bromosuccinimide in acetic acid.

- Step 2 : Continuous chloroethylation via a micromixer reactor (residence time: 2 minutes) at 120°C.

Table 3: Industrial Process Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 65% | 82% |

| Purity | 93% | 98% |

| Throughput (kg/day) | 10 | 50 |

Purification and Characterization

Chromatographic Techniques

Challenges and Mitigation Strategies

Regioselectivity Issues

Chemical Reactions Analysis

Types of Reactions

8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Hydrolysis: The chloroethyl group can be hydrolyzed in the presence of water or aqueous acids, resulting in the formation of hydroxyl derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like ammonia or primary amines in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the chloroethyl group.

Major Products Formed

Substitution: Amino or thiol derivatives.

Oxidation: Oxidized purine derivatives.

Reduction: Reduced purine derivatives.

Hydrolysis: Hydroxyl derivatives.

Scientific Research Applications

8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to alterations in their structure and function. This can result in the inhibition of enzymatic activity or interference with DNA replication and transcription.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of purine-2,6-diones are highly dependent on substitutions at positions 3, 7, and 8. Below is a comparative analysis:

Key Observations:

Benzyl groups (e.g., in BRD4 inhibitors) enhance steric bulk, affecting protein binding .

Position 7 :

- Methyl is common (e.g., caffeine derivatives), while larger groups like 3-methylbenzyl (NCT-501) or butynyl (Linagliptin) improve target selectivity .

Position 8 :

- The 1-chloroethyl group in the target compound is unique; most analogs feature chloro, aryloxy, or piperazinyl groups. Chloroethyl may enhance electrophilicity, enabling covalent interactions with targets or altering metabolic pathways.

Key Observations:

- Synthesis : The target compound’s 1-chloroethyl group may be introduced via alkylation of an 8-chloro intermediate (similar to ’s methods) .

- IR Spectroscopy: The C-Cl stretch (~650–750 cm⁻¹) distinguishes it from non-halogenated analogs.

Pharmacological Implications

While direct activity data for the target compound is lacking, insights can be inferred from structural analogs:

- Receptor Affinity : The 3,7-dimethyl core in ’s compounds is optimal for 5-HT₆/D₂ binding. The target’s 3-ethyl group may reduce affinity due to steric hindrance .

- Enzyme Inhibition : Chloroethyl at position 8 could mimic the chloro group in NCT-501, which inhibits ALDH via covalent modification .

- Metabolic Stability : Ethyl and chloroethyl groups may slow hepatic metabolism compared to methyl substituents.

Biological Activity

8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound, characterized by its unique structure, may exhibit various pharmacological effects, particularly in the realms of anti-cancer and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is with a molecular weight of 256.69 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.69 g/mol |

| CAS Number | 1707392-37-7 |

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that purine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro tests have shown that this compound demonstrates cytotoxicity against multiple cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values for these cell lines are critical in assessing the potency of the compound.

These results suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, there is emerging evidence that purine derivatives can modulate inflammatory responses. The mechanism often involves the inhibition of pro-inflammatory cytokines and signaling pathways.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Study on Cytotoxicity : A study conducted by Bouabdallah et al. assessed the cytotoxic potential of various purine derivatives, including this compound. The findings indicated a significant reduction in cell viability at specific concentrations, underscoring its potential as an anticancer agent .

- Mechanistic Insights : Research into the mechanisms of action has revealed that this compound may interact with key cellular pathways involved in cell cycle regulation and apoptosis induction. Further investigations are necessary to elucidate these pathways fully.

Q & A

Q. What are the key synthetic routes for preparing 8-(1-chloroethyl) derivatives of purine-2,6-diones?

The synthesis typically involves halogenation at the 8-position of the purine scaffold using chlorinating agents like N-chlorosuccinimide (NCS) in anhydrous tetrahydrofuran (THF), followed by nucleophilic substitution. For example, 8-chloro intermediates can be functionalized with ethyl groups via alkylation using iodoethane and K₂CO₃ in dimethylformamide (DMF) . Subsequent steps may include thioether formation (e.g., using sodium methanethiolate) or sulfonylation to introduce diverse substituents. Yield optimization often requires solvent selection (e.g., ethanol/methanol recrystallization) and temperature control .

Q. How are structural and purity parameters validated for this compound?

Characterization relies on a combination of:

- ¹H/¹³C NMR : Peaks for the chloroethyl group (δ ~4.08 ppm, q for CH₂CH₃) and methyl substituents (δ ~3.54 ppm, s) confirm regiochemistry .

- FTIR : Key absorptions include C=O stretches (~1697 cm⁻¹), C-Cl stretches (~744 cm⁻¹), and aliphatic C-H stretches (~2968 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 243.06) validate the molecular formula .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution reactions at the 8-position?

The 8-chloro group’s reactivity is modulated by adjacent substituents. For instance, electron-withdrawing groups (e.g., methylsulfonyl) reduce nucleophilic attack efficiency, whereas bulky substituents (e.g., isopentyl) may sterically hinder reactions. Computational tools like ChemAxon’s Chemicalize.org predict drug-like properties (e.g., logP, polar surface area) to guide functionalization strategies . Contradictions in yield (e.g., 16.3% vs. 70% in alkylation steps) often arise from competing side reactions, resolved via controlled stoichiometry or inert atmospheres .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for purine-2,6-dione derivatives?

SAR studies involve:

- Functional group diversification : Substituting the chloroethyl group with thioethers, sulfonates, or aryl amines alters bioactivity. For example, methylsulfonyl derivatives show enhanced kinase inhibition .

- Virtual screening : Tools like Molecular Operating Environment (MOE) assess binding affinities to targets like aldehyde dehydrogenase (ALDH) .

- Biological assays : Enzymatic inhibition assays (e.g., ALDH1A1 IC₅₀ determination) quantify potency, with HRMS and HPLC validating compound integrity post-assay .

Q. How can spectral data discrepancies be resolved during characterization?

Discrepancies in NMR or IR data often stem from solvent polarity, tautomerism, or impurities. For example:

- Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., NH peaks at δ 11.27 ppm in DMSO-d₆ vanish in CDCl₃) .

- Tautomeric equilibria : Purine diones exhibit keto-enol tautomerism, resolved via deuterium exchange experiments .

- Impurity profiling : Silica gel chromatography (PE:EA gradients) or preparative HPLC isolates pure fractions for unambiguous spectral assignment .

Q. What strategies optimize reaction yields in multi-step syntheses?

Key approaches include:

- Intermediate stabilization : Protecting groups (e.g., benzyl for NH) prevent side reactions during alkylation .

- Catalyst screening : Transition metals (e.g., Pd for cross-couplings) improve efficiency in aryl-substitution steps .

- In situ monitoring : TLC or LC-MS tracks reaction progress, enabling timely quenching to avoid over-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.